molecular formula C19H19N3O2 B11037780 (4E)-5-methyl-2-phenyl-4-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-2-phenyl-4-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11037780
M. Wt: 321.4 g/mol
InChI Key: QXKBEGVLFBOHNO-GHRIWEEISA-N
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Description

(4E)-3-METHYL-1-PHENYL-4-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-METHYL-1-PHENYL-4-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-METHYL-1-PHENYL-4-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

The choice of reagents and conditions depends on the specific reaction being performed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For instance, oxidation of the furan ring could lead to the formation of furanones, while reduction of the pyrazole ring could yield dihydropyrazoles.

Scientific Research Applications

Chemistry

In chemistry, (4E)-3-METHYL-1-PHENYL-4-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Research is ongoing to understand its mechanism of action and potential benefits in medical applications.

Industry

In industry, (4E)-3-METHYL-1-PHENYL-4-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in specific applications.

Mechanism of Action

The mechanism of action of (4E)-3-METHYL-1-PHENYL-4-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. By binding to these targets, the compound can modulate their activity and produce a therapeutic effect. The exact pathways involved are still under investigation, but they likely include modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-3-METHYL-1-PHENYL-4-{[5-(PYRROLIDIN-1-YL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides opportunities for the development of new compounds with enhanced properties and functionalities.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

(4E)-5-methyl-2-phenyl-4-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]pyrazol-3-one

InChI

InChI=1S/C19H19N3O2/c1-14-17(19(23)22(20-14)15-7-3-2-4-8-15)13-16-9-10-18(24-16)21-11-5-6-12-21/h2-4,7-10,13H,5-6,11-12H2,1H3/b17-13+

InChI Key

QXKBEGVLFBOHNO-GHRIWEEISA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)N3CCCC3)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)N3CCCC3)C4=CC=CC=C4

Origin of Product

United States

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